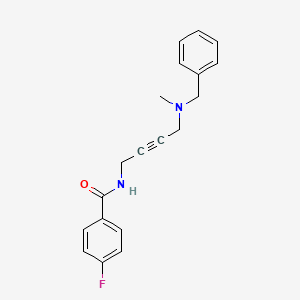

![molecular formula C22H19N7O2 B2410311 N-(1-(1-(2,3-diméthylphényl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-méthyl-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1005975-21-2](/img/structure/B2410311.png)

N-(1-(1-(2,3-diméthylphényl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-méthyl-1H-pyrazol-5-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is an intriguing compound in the field of medicinal chemistry. It represents a class of molecules with potential therapeutic applications due to its complex structure and promising biological activities. The compound is noted for its interaction with various biological targets, making it a focal point of research in multiple scientific disciplines.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis begins with the procurement of 2,3-dimethylphenyl, 1H-pyrazolo[3,4-d]pyrimidine, and furan-2-carboxylic acid.

Step-by-Step Synthesis:

The initial step involves the formation of 1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine through a condensation reaction.

Subsequent methylation yields 1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole.

Final coupling with furan-2-carboxylic acid using peptide coupling reagents like EDCI/HOBt produces the desired compound.

Industrial Production Methods: In industrial settings, the synthesis is optimized for scale. It involves:

Utilizing continuous flow reactors to enhance reaction efficiency.

Employing robust purification techniques like recrystallization and chromatography for high yield and purity.

Types of Reactions:

Oxidation: This compound can undergo oxidative transformations, particularly at the pyrazole rings.

Reduction: Certain reducing agents can target the pyrimidine and pyrazole moieties, altering their oxidation state.

Substitution: The compound exhibits nucleophilic substitution, especially at the furan-2-carboxamide group.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Reagents like alkyl halides under basic conditions.

Major Products Formed:

Oxidized derivatives primarily altering the electronic distribution in the pyrazole rings.

Reduced forms showcasing changes in the pyrimidine and pyrazole moieties.

Substituted products where the furan-2-carboxamide group undergoes modifications.

Applications De Recherche Scientifique

N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is extensively explored for:

Chemistry: : Investigating new synthetic methodologies and reaction mechanisms.

Biology: : Studying its interaction with enzymes and receptors.

Medicine: : Potential therapeutic agent for conditions like inflammation, cancer, and neurodegenerative diseases.

Industry: : Use as a precursor for creating novel materials with unique properties.

Mécanisme D'action

N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide stands out due to:

Structural Complexity: : Its multi-ring system provides a unique scaffold compared to simpler analogs.

Biological Activity: : Demonstrates higher affinity and selectivity towards biological targets.

Pharmacokinetics: : Potential for improved bioavailability and metabolic stability.

Comparaison Avec Des Composés Similaires

Pyrazolo[3,4-d]pyrimidine derivatives.

Furan-2-carboxamide analogs.

Other multi-ring nitrogen-containing heterocycles.

This article provides a comprehensive overview, capturing the essence and complexity of the compound N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide. If there's any specific detail you'd like to delve deeper into, let’s go!

Propriétés

IUPAC Name |

N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N7O2/c1-13-6-4-7-17(15(13)3)28-20-16(11-25-28)21(24-12-23-20)29-19(10-14(2)27-29)26-22(30)18-8-5-9-31-18/h4-12H,1-3H3,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMAFZIATSRRLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CO5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-Propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2410234.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2410239.png)

![2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2410241.png)

![5-Methylpyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2410242.png)

![N-(4-acetylphenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2410244.png)

![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2410246.png)

![(1s,3s)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2410247.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2410248.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2410249.png)

![1-[(1-Methylpiperidin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2410250.png)